7-氟-2-氧代-2H-色满-3-羧酸

描述

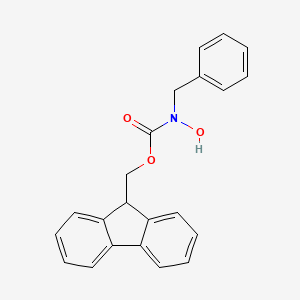

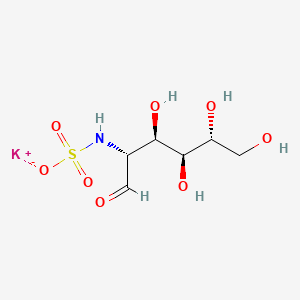

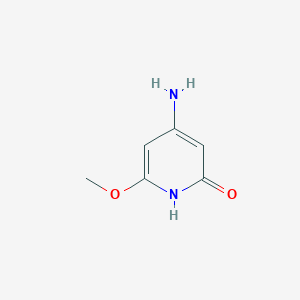

“7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as coumarins . These are compounds that contain a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .

Synthesis Analysis

The synthesis of coumarin systems, including “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid”, has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .

科学研究应用

Fluorescent Chemosensors

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid: has been utilized in the synthesis of fluorescent chemosensors, particularly for the detection of metal ions like copper (Cu²⁺) in water samples . These chemosensors operate on the principle of intramolecular charge transfer (ICT) and can selectively turn off fluorescence in the presence of specific ions, making them valuable for environmental monitoring and the study of metal-related biological processes.

Inhibitors in Cancer Research

This compound serves as a precursor in the development of inhibitors for monocarboxylate transporters MCT1 & MCT4 . These transporters are involved in lactate uptake-dependent cancer growth, and their inhibition can be crucial for controlling tumor progression and developing therapeutic strategies.

Organic Synthesis

In organic chemistry, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a key intermediate for synthesizing various coumarin derivatives . These derivatives are important for creating new compounds with potential pharmacological activities, including anticoagulant, anti-inflammatory, and enzyme inhibition properties.

Industrial Applications

The compound’s derivatives are explored for their potential use in industrial applications, such as the development of organic fluoroionophores and functionalized quantum dots or nanowires . These materials are significant for creating advanced sensors and devices with enhanced performance characteristics.

Environmental Applications

The environmental applications of this compound include its role in the development of sensors for monitoring the levels of pollutants like heavy metals in water sources . This is crucial for ensuring water quality and preventing the accumulation of harmful substances in ecosystems.

Analytical Chemistry

In analytical chemistry, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is used to synthesize compounds that can act as analytical reagents . These reagents are essential for various assays and diagnostic tests, contributing to the advancement of chemical analysis techniques.

未来方向

The future directions in the research of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” and similar compounds could involve the design of new optical materials such as organic fluoroionophores . Additionally, the development of more efficient synthesis methods, particularly under green conditions, could be a focus of future research .

作用机制

Target of Action

The primary targets of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid are the monocarboxylate transporters MCT1 & MCT4 (SLC16A1 & SLC16A3) . These transporters play a crucial role in lactate uptake-dependent cancer growth .

Mode of Action

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid acts as an inhibitor of MCT1 & MCT4 . It affects lactate uptake-dependent cancer growth in cultures and in vivo .

Biochemical Pathways

The compound’s action on MCT1 & MCT4 affects the lactate uptake-dependent cancer growth pathway . This pathway is crucial for the survival and proliferation of certain cancer cells . By inhibiting this pathway, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can potentially impede the growth of these cancer cells .

Pharmacokinetics

Its impact on bioavailability is evident from its effect on lactate uptake-dependent cancer growth in cultures and in vivo .

Result of Action

The molecular and cellular effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid’s action include the inhibition of lactate uptake, which can impede the growth of certain cancer cells .

Action Environment

It’s worth noting that the compound’s efficacy in inhibiting lactate uptake-dependent cancer growth has been demonstrated both in cultures and in vivo .

属性

IUPAC Name |

7-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXKJLLEPSNOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)

![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)

![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)

![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)